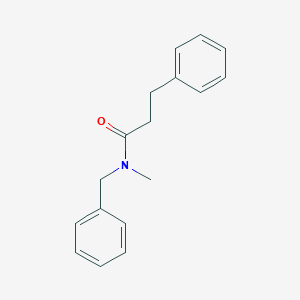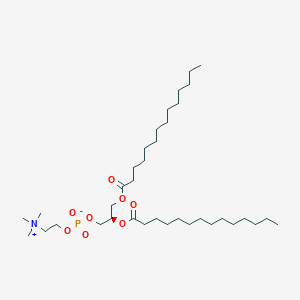
1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱
描述
二肉豆蔻酰卵磷脂,也称为 1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱,是一种合成磷脂,常用于生物膜的研究。它是一种卵磷脂,由两个肉豆蔻酸链连接到甘油主链上,甘油主链进一步连接到磷酸胆碱头部基团。由于其两亲性,这种化合物被广泛应用于脂质体的形成和脂质双层的构建,使其成为各种生物化学和生物物理研究中必不可少的成分 .
科学研究应用
二肉豆蔻酰卵磷脂具有广泛的科学研究应用,包括:
化学: 它用于研究脂质-脂质和脂质-蛋白质相互作用,以及膜动力学和相行为的研究。
生物学: 二肉豆蔻酰卵磷脂用于形成脂质体,用于药物递送、基因治疗和疫苗开发。它还可以作为模型膜系统来研究细胞膜的性质和功能。
作用机制
二肉豆蔻酰卵磷脂通过形成脂质双层和脂质体发挥作用,模拟生物膜的结构。该分子的两亲性使其能够自组装成双层,疏水的肉豆蔻酸链朝内,亲水的磷酸胆碱头部基团朝外。这种排列形成了一种屏障,可以包裹亲水性和疏水性物质,促进它们的运输和递送。涉及的分子靶点和途径包括与膜蛋白的相互作用以及膜流动性和渗透性的调节 .
相似化合物:
二棕榈酰卵磷脂: 与二肉豆蔻酰卵磷脂类似,但具有棕榈酸链而不是肉豆蔻酸链。
二油酰卵磷脂: 含有油酸链,引入不饱和度并影响膜流动性。
二硬脂酰卵磷脂: 由硬脂酸链组成,与二肉豆蔻酰卵磷脂相比具有不同的物理性质。
独特性: 二肉豆蔻酰卵磷脂因其特定的脂肪酸组成而具有独特性,这影响了其相变温度和膜性质。它在需要定义明确且可重复的模型膜系统的研究中特别有用 .
生化分析
Biochemical Properties
1,2-Dimyristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It has been found to promote the adhesion of nanoparticles to bio-membranes and enhance transport in the brain . The attachment of nanoparticles to bio-membranes could result from similar phospholipid structures of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine and the membranes .
Cellular Effects
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been observed to have significant effects on various types of cells and cellular processes. In vitro experiments found that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine enter cells more easily .
Molecular Mechanism
The molecular mechanism of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine involves its interaction with other biomolecules. It has been found to enhance the constancy and in vitro antiproliferative effect of carmofur . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may interact with enzymes or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
The effects of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine over time in laboratory settings have been studied. It has been observed that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine were transported in the brain faster than those without it . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may have long-term effects on cellular function.
Transport and Distribution
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting that it may play a role in the transport and distribution of substances within cells and tissues .
准备方法
合成路线和反应条件: 二肉豆蔻酰卵磷脂可以通过甘油磷酸胆碱与肉豆蔻酸的酯化反应合成。该反应通常使用催化剂,如 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺盐酸盐和 4-二甲基氨基吡啶,并在 N,N-二甲基甲酰胺等溶剂中进行。反应混合物在室温下搅拌数小时,并使用薄层色谱监测反应进程。反应完成后,使用乙酸乙酯提取产物,并通过柱色谱法进行纯化 .
工业生产方法: 在工业环境中,二肉豆蔻酰卵磷脂通常使用高效液相色谱 (HPLC) 从其他磷脂中分离和纯化卵磷脂来生产。该过程使用含有乙腈、异丙醇、甲醇、水和三氟乙酸的优化溶剂体系的制备型 HPLC 柱。该方法确保了高纯度和回收率,使其适用于大规模生产 .
化学反应分析
反应类型: 二肉豆蔻酰卵磷脂经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 二肉豆蔻酰卵磷脂可以使用过氧化氢或高锰酸钾等试剂在温和条件下进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应通常涉及氢氧根离子或胺类等亲核试剂,它们可以取代磷酸胆碱头部基团与其他官能团。
相似化合物的比较
Dipalmitoyl lecithin: Similar to dimyristoyl lecithin but with palmitic acid chains instead of myristic acid.
Dioleoyl lecithin: Contains oleic acid chains, which introduce unsaturation and affect membrane fluidity.
Distearoyl lecithin: Composed of stearic acid chains, providing different physical properties compared to dimyristoyl lecithin.
Uniqueness: Dimyristoyl lecithin is unique due to its specific fatty acid composition, which influences its phase transition temperature and membrane properties. It is particularly useful in studies requiring a well-defined and reproducible model membrane system .
属性
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860227 | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS], Solid | |
| Record name | Dimyristoyl lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18194-24-6 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristoyl lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QK2NZ2T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?
A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize DMPC?
A2: Several spectroscopic techniques are employed for DMPC characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]
- Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]
- Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]
- Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]
- Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]
Q3: How does the phase transition temperature of DMPC affect its applications?
A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.
Q4: What factors can influence the stability of DMPC liposomes?
A4: Several factors can affect DMPC liposome stability, including:
- Temperature: Temperatures above Tm can increase the rate of lipid degradation [].
- Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []
- Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].
Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?
A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.
Q6: How do antimicrobial peptides interact with DMPC bilayers?
A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.
Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?
A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].
Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?
A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.
Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?
A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.
Q10: What computational techniques are used to study DMPC?
A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.
Q11: How can the release of drugs from DMPC liposomes be controlled?
A11: Various strategies can be employed to control drug release from DMPC liposomes, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
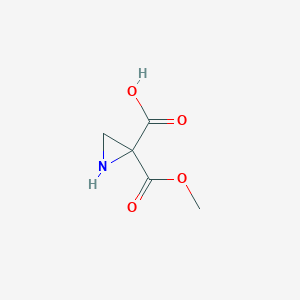
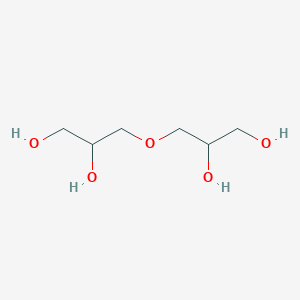
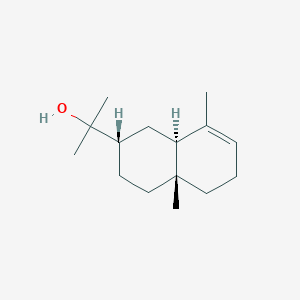
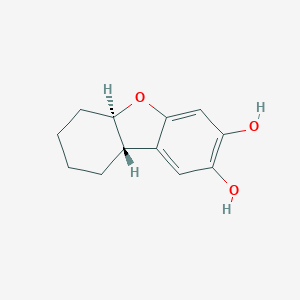
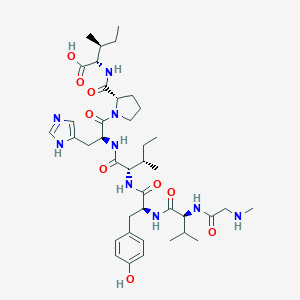
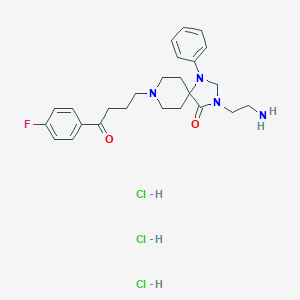
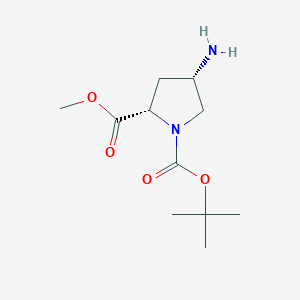
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
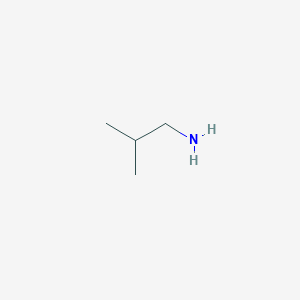
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
